beta-Casomorphin
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Overview
Description
Beta-Casomorphin is an opioid peptide derived from the digestion of the milk protein casein. It is primarily released from the beta-casein fraction of bovine and human milk during gastrointestinal digestion. This compound exhibits morphine-like activity and binds to opioid receptors in the body, influencing various physiological processes .
Preparation Methods
Beta-Casomorphin is produced through the enzymatic digestion of beta-casein. This process involves the use of proteolytic enzymes such as pepsin, trypsin, chymotrypsin, elastase, leucine aminopeptidase, and carboxypeptidase . The digestion can occur naturally in the gastrointestinal tract or can be simulated in vitro. Industrial production methods involve the fermentation of milk or the use of specific enzyme combinations to release this compound from beta-casein .
Chemical Reactions Analysis
Beta-Casomorphin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can modify the peptide bonds within this compound, altering its structure and activity.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to the formation of modified peptides. Common reagents used in these reactions include oxidizing agents, reducing agents, and specific enzymes.
Scientific Research Applications
Beta-Casomorphin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and interactions with other molecules.
Mechanism of Action
Beta-Casomorphin exerts its effects by binding to opioid receptors, specifically the mu-opioid receptors, in the body . This binding triggers a cascade of molecular events that influence various physiological processes, including pain modulation, immune response, and gastrointestinal function . The peptide’s interaction with opioid receptors is similar to that of morphine, leading to its morphine-like activity .
Comparison with Similar Compounds
Beta-Casomorphin is part of a group of peptides known as casomorphins, which are derived from the digestion of casein. Similar compounds include:
This compound-5: Another opioid peptide with similar properties but different amino acid sequence.
This compound-7: The most abundant and studied casomorphin, known for its prolonged effect.
Alpha-Casomorphin: Derived from alpha-casein, with distinct structural and functional properties. This compound is unique due to its specific amino acid sequence and its ability to bind to opioid receptors with high affinity.
Properties
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQXZIUREIDSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868285 |
Source
|
Record name | Tyrosylprolylphenylalanylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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